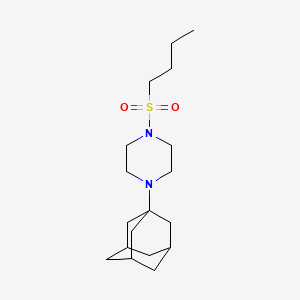![molecular formula C19H15FN2O B10970459 (5Z)-2-(3-fluorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10970459.png)
(5Z)-2-(3-fluorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-2-(3-fluorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3,5-dihydro-4H-imidazol-4-one is a synthetic organic molecule characterized by its unique structure, which includes a fluorophenyl group and a phenylpropylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(3-fluorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl and phenylpropylidene groups through condensation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final product is usually purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations is common to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(3-fluorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3,5-dihydro-4H-imidazol-4-one: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
(5Z)-2-(3-fluorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3,5-dihydro-4H-imidazol-4-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(3-fluorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to enzyme active sites, blocking substrate access and thereby inhibiting enzyme activity. Alternatively, it may interact with cell surface receptors, triggering intracellular signaling pathways that result in therapeutic effects .
Properties
Molecular Formula |
C19H15FN2O |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
(4Z)-2-(3-fluorophenyl)-4-[(E)-2-methyl-3-phenylprop-2-enylidene]-1H-imidazol-5-one |
InChI |
InChI=1S/C19H15FN2O/c1-13(10-14-6-3-2-4-7-14)11-17-19(23)22-18(21-17)15-8-5-9-16(20)12-15/h2-12H,1H3,(H,21,22,23)/b13-10+,17-11- |
InChI Key |
SANDIGMCIBBVGJ-NEOBQEPSSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)NC(=N2)C3=CC(=CC=C3)F |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=N2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10970382.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B10970389.png)
![1-(4-Fluorophenyl)-4-[(3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10970390.png)
![N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(prop-2-en-1-yl)piperazin-1-yl]acetamide](/img/structure/B10970395.png)
![3,4-dichloro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B10970397.png)
![N-(2-methoxyphenyl)-2-{[4-methyl-5-(5-methylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10970402.png)
![N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B10970407.png)

![(2E)-5-(2-chlorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10970423.png)
![4-ethyl-3-(4-methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10970436.png)
![N-(4-{[4-(thiophen-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10970439.png)

![3-{[3-(Piperidin-1-ylcarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10970444.png)
![N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10970451.png)
